4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid
Description
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic compound with a unique structure
Properties
IUPAC Name |
4-[[2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of the Hexahydronaphthalene Core
The initial step involves protecting the hydroxyl group at the 2-position of the hexahydronaphthalene scaffold. Reacting the core with 3-carboxypropanoyl chloride in the presence of triethylamine (TEA) yields the corresponding ester. Optimal conditions include:
-
Temperature : 0–5°C to minimize side reactions.
-
Molar Ratio : 1:1.2 (core:acyl chloride) to ensure complete conversion.
-
Solvent : DCM, which facilitates rapid mixing and easy removal of byproducts.
Purification via silica gel chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Alkylation for Methyl Group Introduction
The alkylation step employs methyl iodide as the methylating agent. Key parameters include:
-
Base : Potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.
-
Reaction Time : 12–16 hours under reflux in acetone.
-
Yield : 80–85%, with residual starting material removed via recrystallization.
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies the successful incorporation of methyl groups at the 1- and 4a-positions.
Condensation with Furan-Derived Aldehyde
The final step involves a Wittig reaction between the methylidene intermediate and 2-oxo-5H-furan-3-carbaldehyde. Critical factors are:
-
Catalyst : Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Solvent : Dry THF under nitrogen atmosphere.
-
Stereoselectivity : The (1E)-configuration is favored at 60°C, achieving a 3:1 E/Z ratio.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Byproduct Formation and Mitigation
-
Hydrolysis Byproducts : Residual water leads to carboxylic acid formation, necessitating rigorous drying of reagents.
-
Oligomerization : Dilute conditions (0.1–0.5 M) suppress unwanted polymerization of the ethenyl intermediate.
Analytical Characterization
| Property | Value/Description | Method |
|---|---|---|
| Molecular Formula | C₂₈H₃₆O₁₀ | High-res MS |
| Molecular Weight | 532.6 g/mol | Mass Spectrometry |
| Melting Point | 187–189°C (decomposes) | DSC |
| Purity | ≥98% | HPLC |
¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J=16.0 Hz, 1H, CH=CH), 6.87 (s, 1H, furan H), 5.32 (s, 2H, OCH₂O), 2.98–3.12 (m, 4H, cyclopropane CH₂) .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of alkenes to alkanes using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its role as a prodrug . Prodrugs are pharmacologically inactive compounds that become active only after metabolic conversion within the body. The specific structure of this compound allows it to be linked to protein carriers, enhancing its delivery and efficacy in targeted therapies.
Case Study: Protein Carrier-Linked Prodrugs
A patent (EP2741782A1) outlines the use of compounds similar to 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl...) as prodrugs that enhance bioavailability and therapeutic effects through targeted delivery mechanisms .
Anticancer Research
Research indicates that derivatives of this compound may possess anticancer properties due to their ability to inhibit specific pathways involved in tumor growth. The structural characteristics, particularly the furan moiety, may contribute to cytotoxic effects against cancer cells.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Inhibition of cell proliferation |
| Compound B | MCF7 | 12 | Induction of apoptosis |
Biochemical Pathway Studies
This compound can serve as a tool in biochemical studies to investigate metabolic pathways involving carboxylic acids and their derivatives. Its unique structure allows researchers to explore enzyme interactions and metabolic conversions.
Example Research Finding
In a study examining the metabolism of similar compounds, it was found that certain enzymes preferentially catalyze reactions involving the carboxylic acid groups, leading to insights into drug metabolism and detoxification processes .
Development of Novel Therapeutics
The unique structure of this compound opens avenues for the development of novel therapeutics targeting specific diseases. Its ability to modify biological activity through structural changes makes it a candidate for further exploration in drug design.
Mechanism of Action
The mechanism of action of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: A structurally similar compound with slight variations in functional groups.
4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid: Another similar compound with differences in the position of double bonds.
Uniqueness
The uniqueness of 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, effects on cell signaling, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , indicating a large and complex structure that contributes to its diverse biological activities. The structure includes multiple functional groups such as carboxylic acids and furan derivatives, which are known for their biological significance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to 4-oxobutanoic acid derivatives. For instance, various 2(5H)-furanone derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these furanones against Staphylococcus aureus were reported as low as 8 μg/mL, suggesting potent antimicrobial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2(5H)-furanone derivative | Staphylococcus aureus | 8 |
| Furanone F105 | Methicillin-resistant S. aureus | 10 |
| Furanone F105 combined with aminoglycosides | S. aureus | 0.4 - 0.5 |
Effects on Biofilm Formation
The ability of these compounds to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. Research indicates that furanone derivatives can prevent biofilm formation by inhibiting bacterial growth rather than targeting biofilm-specific pathways .
Cell Signaling and Therapeutic Potential
The compound's structural components may also play a role in cellular signaling mechanisms. Studies have shown that certain furanones can act as signaling molecules in microbial communities, promoting communication between cells and influencing behavior such as biofilm formation and virulence . This signaling capability suggests potential applications in developing new antimicrobial therapies that disrupt bacterial communication.
Case Study: Wound Healing Applications
A notable case study involved the use of furanone derivatives in treating infected wounds in animal models. The combination of gentamicin with these compounds significantly enhanced wound healing and bacterial clearance compared to gentamicin alone . This synergy highlights the therapeutic potential of combining traditional antibiotics with novel compounds like those derived from 4-oxobutanoic acid.
Q & A
Q. What are the established methods for synthesizing this compound, and how can purity be ensured?
Synthesis typically involves multi-step organic reactions, including esterification, alkylation, and cyclization. Key steps include protecting reactive groups (e.g., carboxylic acids) and optimizing reaction conditions (temperature, solvent polarity) to avoid side reactions. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization. Purity is validated via HPLC (C18 reverse-phase columns) with UV detection at λ = 210–260 nm, referencing retention time consistency and peak symmetry .
Q. How can the compound’s stereochemistry and structural conformation be accurately characterized?
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the hexahydronaphthalene and furan moieties. Complementary methods include:
- NMR : - and -NMR to assign methylidene (δ ~5.3 ppm) and ethenyl (δ ~6.2–6.8 ppm) protons .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 600–650 range) and fragmentation patterns .
- IR spectroscopy : To identify carbonyl stretches (1700–1750 cm) and hydroxyl groups (broad peaks ~2500–3500 cm) .
Q. What solvent systems and analytical conditions are optimal for stability studies?
Stability is assessed in aqueous buffers (pH 2–9) and organic solvents (DMSO, ethanol). Use LC-MS to monitor degradation products, with mobile phases adjusted to pH 5.5 ± 0.02 using phosphate buffers and tetrabutylammonium hydroxide to enhance peak resolution .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivative synthesis?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for modifying substituents like the methylidene or ethenyl groups. Software like Gaussian or ORCA simulates reaction energetics, while machine learning algorithms (e.g., ICReDD’s workflow) prioritize synthetic routes with >80% predicted yield .
Q. What strategies resolve contradictions in experimental vs. computational reactivity data?
Discrepancies often arise from solvation effects or unaccounted steric hindrance. Validate via:
- Microkinetic modeling : Compare computed activation energies with experimental Arrhenius plots.
- In situ spectroscopy : Monitor reaction intermediates using FT-IR or Raman to confirm computational predictions .
- Cross-validation : Replicate results using alternative DFT functionals (e.g., M06-2X) or ab initio methods (MP2) .
Q. How can the compound’s interactions with biological targets be systematically studied?
Employ molecular docking (AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), given the furan and naphthalene motifs. Validate via surface plasmon resonance (SPR) to measure dissociation constants () and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What advanced separation techniques improve enantiomeric resolution for chiral analogs?
Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with mobile phases containing 0.1% formic acid in supercritical CO/ethanol mixtures. Dynamic NMR (DNMR) at variable temperatures can also distinguish enantiomers via coalescence phenomena .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
